HU-210 HU-210 HU-210 is a 1-benzopyran.
Brand Name: Vulcanchem
CAS No.: 112830-95-2
VCID: VC0004288
InChI: InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1
SMILES: CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Molecular Formula: C25H38O3
Molecular Weight: 386.6 g/mol

HU-210

CAS No.: 112830-95-2

Cat. No.: VC0004288

Molecular Formula: C25H38O3

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

HU-210 - 112830-95-2

Specification

CAS No. 112830-95-2
Molecular Formula C25H38O3
Molecular Weight 386.6 g/mol
IUPAC Name (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Standard InChI InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1
Standard InChI Key SSQJFGMEZBFMNV-WOJBJXKFSA-N
Isomeric SMILES CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O
SMILES CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Canonical SMILES CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Appearance Assay:>98%A crystalline solid

Introduction

Chemical and Structural Profile of HU-210

Molecular Characteristics

HU-210, chemically designated as (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol, belongs to the classical cannabinoid class. Its molecular formula is C₂₅H₃₈O₃, with a molar mass of 386.576 g/mol . The compound’s stereochemistry is critical: the (–)-enantiomer (HU-210) acts as a potent CB₁/CB₂ agonist, while the (+)-enantiomer (HU-211) exhibits NMDA receptor antagonism and neuroprotective properties .

Table 1: Key Chemical Properties of HU-210

PropertyValueSource
Molecular FormulaC₂₅H₃₈O₃
Molar Mass386.576 g/mol
CAS Registry Number112830-95-2
Binding Affinity (CB₁)0.061 nM
LD₅₀ (Oral, Rats)5,000 mg/kg

Synthesis and Enantiomeric Specificity

HU-210 is synthesized via acid-catalyzed condensation of (–)-myrtenol and 1,1-dimethylheptylresorcinol . Its enantiomeric purity is paramount; even minor stereochemical alterations drastically alter pharmacological activity. For instance, HU-211 lacks cannabinoid receptor affinity but demonstrates neuroprotection in traumatic brain injury models .

Pharmacological Mechanisms and Receptor Interactions

CB₁ and CB₂ Receptor Agonism

HU-210’s high affinity for CB₁ receptors (Kᵢ = 0.061 nM) underpins its psychoactive and physiological effects. Comparative studies show it binds CB₁ receptors ~670-fold more tightly than Δ⁹-THC (Kᵢ = 40.7 nM) . CB₂ receptor affinity, though less well-characterized, contributes to immunomodulatory effects observed in preclinical models .

Prolonged Duration of Action

The compound’s lipophilicity and resistance to metabolic degradation result in an extended half-life. In rodent models, a single intraperitoneal dose (100 μg/kg) induces behavioral effects lasting >6 hours, contrasting with Δ⁹-THC’s shorter duration . This property makes HU-210 valuable for chronic dosing studies investigating cannabinoid tolerance and dependence.

Behavioral and Cognitive Effects

Spatial Memory Deficits and Hippocampal Modulation

HU-210 administration (100 μg/kg i.p.) in rats impairs reference memory acquisition in Morris water maze tasks, linked to suppressed hippocampal CA1/CA3 neuronal firing. Notably, working memory remains unaffected, highlighting region-specific cannabinoid effects .

Table 2: Effects of HU-210 on Rat Behavior (100 μg/kg i.p.)

ParameterEffectSource
Reference MemoryImpaired acquisition
Working MemoryNo significant change
Motor ActivityReduced swim speed
Anxiety-like BehaviorIncreased thigmotaxis

Analgesic Properties

HU-210 demonstrates potent antinociception in murine models. Intrathecal administration (0.1–1 μg) suppresses formalin-induced pain behaviors without impairing motor function, even at subthreshold RotaRod doses . This analgesia is prostaglandin-independent, as co-administration with indomethacin fails to attenuate effects .

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